MI-1061

MDM2-p53 protein-protein interaction Binding affinity (Ki) In vitro pharmacology

Researchers facing chemical instability and poor in vivo efficacy from early spiro-oxindole MDM2 inhibitors need a reliable tool. MI-1061 is a rationally engineered second-generation inhibitor, designed for irreversible conversion to a single, stable diastereoisomer, overcoming the confounding ring-opening isomerization of compounds like MI-63. • Achieves 88% tumor regression with 38% complete responses in SJSA-1 xenografts (100 mg/kg, p.o.) • Enables precise binding assays with a Ki of 0.16 nM, a >500-fold improvement over Nutlin-3a • Serves as the validated ligand scaffold for next-gen degrader development, such as PROTAC MD-224

Molecular Formula C30H26Cl2FN3O4
Molecular Weight 582.4 g/mol
Cat. No. B609015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMI-1061
SynonymsMI-1061;  MI 1061;  MI1061
Molecular FormulaC30H26Cl2FN3O4
Molecular Weight582.4 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)C3(C(C(N2)C(=O)NC4=CC=C(C=C4)C(=O)O)C5=C(C(=CC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O
InChIInChI=1S/C30H26Cl2FN3O4/c31-17-9-12-20-22(15-17)35-28(40)30(20)23(19-5-4-6-21(32)24(19)33)25(36-29(30)13-2-1-3-14-29)26(37)34-18-10-7-16(8-11-18)27(38)39/h4-12,15,23,25,36H,1-3,13-14H2,(H,34,37)(H,35,40)(H,38,39)/t23-,25+,30+/m0/s1
InChIKeyBIDSEXPFIMKDMF-LOLKONATSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MI-1061: Second-Generation MDM2 Inhibitor


MI-1061 is a second-generation spiro-oxindole small molecule that inhibits the MDM2-p53 protein-protein interaction, developed to overcome the chemical instability inherent to first-generation compounds in this class [1]. As a potent MDM2 antagonist (Ki = 0.16 nM, IC50 = 4.4 nM), it reactivates the p53 tumor suppressor pathway specifically in cancer cells harboring wild-type TP53, triggering apoptosis and tumor regression [2].

MI-1061: Differentiation from Other MDM2 Inhibitors


Direct substitution of MDM2 inhibitors across the spiro-oxindole class or with other chemical scaffolds is not scientifically valid due to profound differences in chemical stability, binding kinetics, and in vivo pharmacodynamics. First-generation spiro-oxindoles (e.g., MI-63) undergo reversible ring-opening and exist as unstable diastereomeric mixtures, leading to poor oral bioavailability and limited in vivo efficacy [1]. Second-generation inhibitors like MI-1061 are engineered for irreversible conversion to a single, stable diastereoisomer, enabling robust oral tumor regression [2]. Furthermore, binding affinity (Ki) and cellular potency vary dramatically among inhibitors, with over 500-fold differences in Ki observed between MI-1061 and the early clinical candidate Nutlin-3a [3], directly impacting the concentration required for p53 activation and therapeutic effect.

MI-1061: Evidence-Based Differentiation


Superior MDM2 Binding Affinity over Nutlin-3a

MI-1061 exhibits a Ki of 0.16 nM for MDM2, which is 562-fold more potent than Nutlin-3a (Ki = 90 nM), a first-generation MDM2 inhibitor that advanced to Phase III clinical trials [1]. This >500-fold improvement in target engagement translates to lower effective concentrations required for p53 activation and may correlate with improved therapeutic index.

MDM2-p53 protein-protein interaction Binding affinity (Ki) In vitro pharmacology

Enhanced Cellular Potency in p53 Wild-Type Cancer Cells

In the SJSA-1 osteosarcoma cell line (wild-type p53), MI-1061 achieves an IC50 of 100 nM for growth inhibition, compared to SAR405838 (MI-773), a clinical-stage spiro-oxindole MDM2 inhibitor, which demonstrates an IC50 of 0.092 µM (92 nM) under comparable assay conditions [1]. This represents a 3.6-fold improvement in cellular potency for MI-1061 over its clinical-stage analog. MI-1061 also potently inhibits HCT-116 p53+/+ colon cancer cells (IC50 = 250 nM) while showing no activity in p53 knockout HCT-116 p53-/- cells (IC50 > 10,000 nM), confirming p53-dependent mechanism specificity [2].

Cell growth inhibition IC50 SJSA-1 osteosarcoma

Oral Tumor Regression in SJSA-1 Xenograft Model

When administered orally at 100 mg/kg daily for 14 days in the SJSA-1 osteosarcoma xenograft model, MI-1061 achieved an 88% reduction in mean tumor volume (from 94 mm³ to 12 mm³), with 3 out of 8 mice (38%) showing complete tumor regression with no detectable tumor at the end of treatment [1]. In contrast, the earlier lead compound 17D, dosed at a higher 200 mg/kg, only inhibited tumor growth but failed to induce regression [2]. This head-to-head comparison within the same study demonstrates that the structural modifications yielding MI-1061 directly translate to superior in vivo tumor control.

In vivo efficacy Xenograft model Tumor regression Oral bioavailability

Chemical Stability: Single Stable Diastereoisomer

MI-1061 represents a second-generation spiro-oxindole specifically engineered to undergo rapid and irreversible conversion to a single, stable diastereoisomer in protic solutions [1]. This overcomes a critical limitation of first-generation spiro-oxindoles (e.g., MI-63), which exist as equilibrium mixtures of up to four diastereoisomers that degrade over time [2]. Quantitative stability testing demonstrated that MI-1061 maintains excellent chemical stability in three different solution conditions, enabling reliable in vitro and in vivo experimentation without confounding isomerization artifacts [3]. This structural stability is directly responsible for the compound's reproducible oral bioavailability and robust in vivo efficacy.

Chemical stability Diastereoisomer Spiro-oxindole Ring-opening-cyclization

Apoptosis Induction by PARP Cleavage

In a direct head-to-head pharmacodynamic comparison, a single oral 100 mg/kg dose of MI-1061 induced robust cleavage of PARP (poly ADP-ribose polymerase) in SJSA-1 xenograft tumor tissue, a hallmark of strong apoptosis induction [1]. In contrast, the earlier lead compound 17D, dosed identically at 100 mg/kg, had only a minimal effect on PARP cleavage [2]. Both compounds effectively induced accumulation of p53, MDM2, and p21 proteins, but MI-1061 uniquely triggered the downstream apoptotic execution phase, correlating with its superior tumor regression capability.

Apoptosis PARP cleavage Pharmacodynamics In vivo target engagement

MI-1061: Research and Preclinical Applications


In Vivo Proof-of-Concept in p53 Wild-Type Tumor Models

For researchers evaluating MDM2-p53 pathway reactivation as a therapeutic strategy, MI-1061 provides a validated, orally bioavailable tool compound capable of achieving substantial tumor regression (88%) and complete responses (38%) in the SJSA-1 xenograft model [1]. This differentiates it from earlier spiro-oxindoles that only inhibit growth without regression [2]. Its proven oral efficacy at 100 mg/kg daily enables convenient dosing for chronic efficacy studies, making it suitable for combination therapy investigations and resistance mechanism studies.

In Vitro Pharmacology with Stable Compound Integrity

MI-1061's irreversible conversion to a single stable diastereoisomer [1] eliminates the confounding variable of isomerization that plagues first-generation spiro-oxindoles [2]. This property makes MI-1061 the preferred choice for experiments requiring precise concentration-response relationships, such as biochemical binding assays (Ki = 0.16 nM), cell viability studies (IC50 = 100 nM in SJSA-1), and long-term cellular treatments where compound stability is paramount [3].

Benchmarking MDM2 Antagonists and PROTACs

Given its well-characterized binding affinity (Ki = 0.16 nM), cellular potency (IC50 = 100-250 nM across wild-type p53 cell lines), and in vivo tumor regression data [1], MI-1061 serves as an ideal reference compound for benchmarking new MDM2-targeting agents, including PROTAC degraders such as MD-224 (which was developed using MI-1061 as the MDM2 ligand scaffold) [2]. Its >500-fold potency advantage over Nutlin-3a [3] and 3.6-fold advantage over SAR405838 in SJSA-1 cells [4] provides clear quantitative thresholds for evaluating next-generation candidates.

Spiro-Oxindole Scaffold Optimization

MI-1061 represents the culmination of rational design to exploit the retro-Mannich ring-opening-cyclization mechanism in spiro-oxindoles [1]. It serves as a benchmark second-generation compound for medicinal chemists optimizing this scaffold class. Its co-crystal structure with MDM2 (or that of closely related analogs) provides a validated template for structure-based drug design efforts aimed at further improving potency, selectivity, or pharmacokinetic properties [2].

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